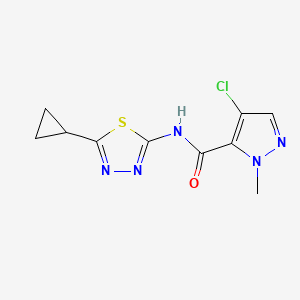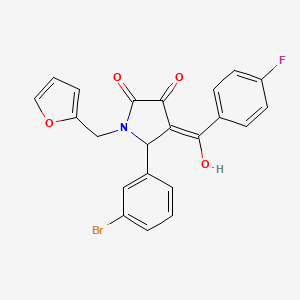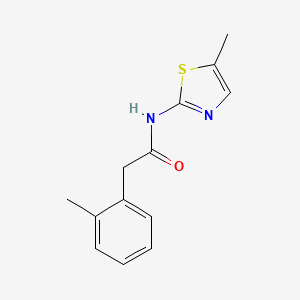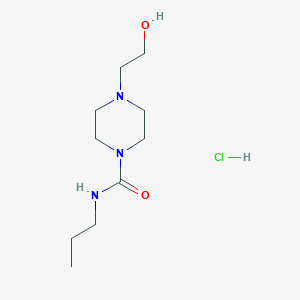![molecular formula C19H25NO3 B5329744 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of benzamides and has been found to have promising effects on various biological systems.
作用機序
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide is not fully understood. However, it has been found to interact with various biological targets such as enzymes, receptors, and ion channels. The compound has been shown to modulate the activity of these targets, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide are diverse. It has been found to have antioxidant properties, which can protect cells from oxidative damage. The compound has also been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues. Additionally, it has been studied for its effects on glucose metabolism, lipid metabolism, and neuroprotection.
実験室実験の利点と制限
The advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide in lab experiments are its synthetic nature and its potential therapeutic applications. The compound can be synthesized in large quantities and can be used to study various biological systems. However, the limitations of using this compound in lab experiments are its limited solubility and stability, which can affect its bioavailability and potency.
将来の方向性
The future directions for research on 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide are vast and varied. Some of the potential areas of research include its use in cancer therapy, diabetes treatment, and neurodegenerative disorders. Additionally, further studies can be conducted to elucidate its mechanism of action and to optimize its pharmacological properties. The compound can also be modified to enhance its solubility and stability, which can improve its therapeutic potential.
Conclusion:
In conclusion, 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide is a synthetic compound that has potential therapeutic applications in various diseases. It has been studied for its anti-inflammatory, antioxidant, and antifungal properties and has been found to interact with various biological targets. While the compound has advantages in lab experiments, its limitations must also be considered. Future research can be conducted to optimize its pharmacological properties and to explore its potential therapeutic applications.
合成法
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide involves the reaction of 4-aminobenzamide with 3-hydroxy-3-methylbutyl isocyanate and 2-(5-methyl-2-furyl)ethylamine. The reaction is carried out under controlled conditions and yields the desired product in good yield and purity.
科学的研究の応用
The scientific research application of 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide is vast and varied. It has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has also been studied for its anti-inflammatory, antioxidant, and antifungal properties.
特性
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methylfuran-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14-4-9-17(23-14)11-13-20-18(21)16-7-5-15(6-8-16)10-12-19(2,3)22/h4-9,22H,10-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWUXULDGVQEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCNC(=O)C2=CC=C(C=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
![6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5329682.png)
![isopropyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)


![2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)

![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5329741.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329754.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5329755.png)
![2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5329758.png)
